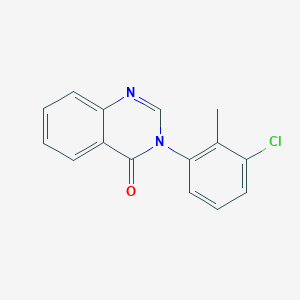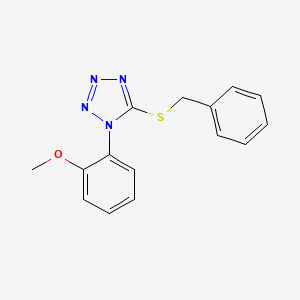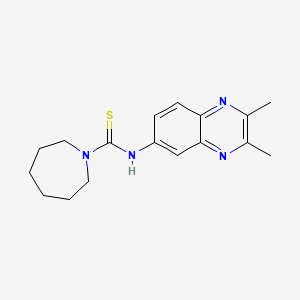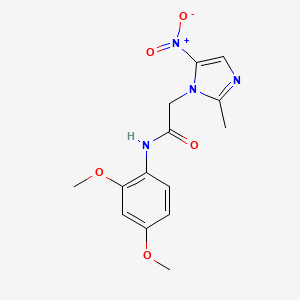![molecular formula C19H20N2O3 B5768264 N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)
N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide, commonly known as NBFI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBFI belongs to the indole family of compounds and is structurally similar to serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mecanismo De Acción
The mechanism of action of NBFI is not fully understood. However, it has been suggested that NBFI acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. By increasing the levels of serotonin, NBFI may have anti-depressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that NBFI has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. NBFI has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, NBFI has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NBFI in lab experiments is its high selectivity and specificity. NBFI has been shown to selectively target serotonin reuptake, making it a valuable tool for studying the role of serotonin in various biological processes. However, one of the limitations of using NBFI is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on NBFI. One area of research is the development of more efficient synthesis methods for NBFI. Another area of research is the investigation of NBFI's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of NBFI and its potential therapeutic applications in various scientific research fields.
Conclusion
In conclusion, NBFI is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBFI exhibits anti-inflammatory, anti-cancer, and anti-depressant properties and has been studied for its potential as a treatment for neurodegenerative diseases. While NBFI has advantages in lab experiments due to its high selectivity and specificity, its low solubility in water may limit its use in certain experiments. Future research on NBFI should focus on the development of more efficient synthesis methods and the investigation of its potential therapeutic applications.
Métodos De Síntesis
NBFI can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process begins with the reaction of 2-furoic acid with tert-butylamine to form N-tert-butyl-2-furoamide. This intermediate is then reacted with indole-3-acetic acid to form N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
NBFI has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-depressant properties. NBFI has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-tert-butyl-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)20-17(22)12-21-11-14(13-7-4-5-8-15(13)21)18(23)16-9-6-10-24-16/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZFVCSIQHKYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)


![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)
![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)


![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)

![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)